molecular formula C22H31N3OS B6924902 N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide

N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide

Cat. No.: B6924902
M. Wt: 385.6 g/mol
InChI Key: FFEJYXSUPANDCH-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a propanamide group

Properties

IUPAC Name

N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3OS/c1-3-25(4-2)22(26)11-10-18-12-14-24(15-13-18)17-21-23-16-20(27-21)19-8-6-5-7-9-19/h5-9,16,18H,3-4,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEJYXSUPANDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Propanamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Industry: The compound may be used in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may enhance the compound’s binding affinity and specificity. The propanamide group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-[1-[(5-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide
  • N,N-diethyl-3-[1-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]propanamide
  • N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)ethyl]piperidin-4-yl]propanamide

Uniqueness

N,N-diethyl-3-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and piperidine rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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